Cas no 877170-76-8 (tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate)

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate structure
877170-76-8 structure
Nombre del producto:tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Número CAS:877170-76-8
MF:C13H17NO3
Megavatios:235.278983831406
CID:844460
PubChem ID:53439110

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • 4,5,6,7-Tetrahydro-4-oxo-1H-indole-1-carboxylic acid 1,1-dimethylethyl ester
    • tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
    • tert-butyl 4-oxo-4,5,6,7-tetrahydroindole-1-carboxylate
    • tert-butyl 4-oxo-6,7-dihydro-5H-indole-1-carboxylate
    • 1,1-Dimethylethyl 4,5,6,7-tetrahydro-4-oxo-1H-indole-1-carboxylate (ACI)
    • EN300-6478539
    • CS-M3342
    • SY347242
    • SCHEMBL1692228
    • XRYXQDYFSBOZFJ-UHFFFAOYSA-N
    • AKOS024463276
    • 877170-76-8
    • MFCD19440919
    • CKB17076
    • DTXSID00701727
    • DB-353053
    • tert-Butyl4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
    • CS-15012
    • 1-Boc-6,7-dihydro-1H-indol-4(5H)-one
    • Z1508715278
    • 1,5,6,7-tetrahydro-indol-4-one-1-carboxylic acid tert-butyl ester
    • tert-butyl 4,5,6,7-tetrahydro-4-oxoindole-1-carboxylate
    • MDL: MFCD19440919
    • Renchi: 1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h7-8H,4-6H2,1-3H3
    • Clave inchi: XRYXQDYFSBOZFJ-UHFFFAOYSA-N
    • Sonrisas: O=C(N1C2=C(C(CCC2)=O)C=C1)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 235.121
  • Masa isotópica única: 235.121
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 3
  • Complejidad: 332
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 48.3A^2
  • Xlogp3: 2.1

Propiedades experimentales

  • Denso: 1.17
  • Punto de fusión: 79-80℃
  • Punto de ebullición: 358.1±45.0 °C at 760 mmHg
  • Punto de inflamación: 170.4±28.7 °C
  • Presión de vapor: 0.0±0.8 mmHg at 25°C

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate Información de Seguridad

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T13210-1g
tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
877170-76-8 98%
1g
¥9752.0 2023-09-06
Enamine
EN300-6478539-0.1g
tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
877170-76-8 95.0%
0.1g
$113.0 2025-02-20
Enamine
EN300-6478539-10.0g
tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
877170-76-8 95.0%
10.0g
$1778.0 2025-02-20
TRC
B542138-50mg
tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
877170-76-8
50mg
$ 160.00 2022-06-07
Enamine
EN300-6478539-0.05g
tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
877170-76-8 95.0%
0.05g
$76.0 2025-02-20
Enamine
EN300-6478539-1.0g
tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
877170-76-8 95.0%
1.0g
$414.0 2025-02-20
Aaron
AR00GV0N-10g
4,5,6,7-Tetrahydro-4-oxo-1H-indole-1-carboxylic acid 1,1-dimethylethyl ester
877170-76-8 95%
10g
$2470.00 2023-12-14
Aaron
AR00GV0N-250mg
4,5,6,7-Tetrahydro-4-oxo-1H-indole-1-carboxylic acid 1,1-dimethylethyl ester
877170-76-8 95%
250mg
$248.00 2025-02-11
1PlusChem
1P00GUSB-250mg
4,5,6,7-Tetrahydro-4-oxo-1H-indole-1-carboxylic acid 1,1-dimethylethyl ester
877170-76-8 97%
250mg
$685.00 2024-04-20
A2B Chem LLC
AH85595-250mg
tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
877170-76-8 97%
250mg
$592.00 2024-04-19

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
Referencia
A DFT study on the formation of heterocycles via iodine(III)-promoted ring expansion reactions
Lussari, Natalia; et al, New Journal of Chemistry, 2022, 46(43), 20817-20827

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  2 h, reflux
Referencia
AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: Identification, SAR and pharmacological characterization
Vranesic, Ivo; et al, Bioorganic & Medicinal Chemistry, 2014, 22(21), 5790-5803

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  overnight, rt
1.2 Reagents: Imidazole ;  15 min, rt
Referencia
C-H Activation as a Strategic Reaction: Enantioselective Synthesis of 4-Substituted Indoles
Davies, Huw M. L.; et al, Journal of the American Chemical Society, 2006, 128(4), 1060-1061

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 0 °C → rt; 3 h, rt
1.3 Reagents: Water ;  rt
Referencia
Iodine(III)-Promoted Ring Expansion Reactions: A Metal-Free Approach toward Seven-Membered Heterocyclic Rings
Khan, Ajmir ; et al, Asian Journal of Organic Chemistry, 2021, 10(10), 2549-2552

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate Raw materials

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate Preparation Products

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate Literatura relevante

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:877170-76-8)tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
A10450
Pureza:99%
Cantidad:1g
Precio ($):555.0